2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
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Overview
Description
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a benzonitrile moiety
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to show promising anticancer activity . They have been evaluated against various human cancer cell lines . The specific targets can vary depending on the specific derivative and the type of cancer cells.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the function of the targets.
Biochemical Pathways
Given the anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival. The exact downstream effects would depend on the specific targets and the type of cells.
Result of Action
Given the reported anticancer activity of 1,2,4-triazole derivatives , it can be inferred that the compound might induce cytotoxic effects in cancer cells, leading to their death or growth inhibition.
Biochemical Analysis
Biochemical Properties
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of enzymes, altering their activity and thus influencing the overall metabolic flux. The specific nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions facilitated by the bromine atoms on the triazole ring .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to changes in gene expression profiles. Additionally, the compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atoms on the triazole ring facilitate binding to enzyme active sites, potentially leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound may influence the levels of specific metabolites by modulating enzyme activity, thereby affecting the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions are essential for determining the compound’s bioavailability and its overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable benzonitrile derivative. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms on the triazole ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling reactions: The benzonitrile moiety can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield triazole derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 2-[(3,5-Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents, used in various chemical and biological applications.
Uniqueness
This compound is unique due to its combination of a dibromo-substituted triazole ring and a benzonitrile moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazole derivatives .
Properties
IUPAC Name |
2-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-4-2-1-3-7(8)5-13/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHPEMMRQSICKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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